Cas no 61070-99-3 (Pyridazine-3,6-diamine)

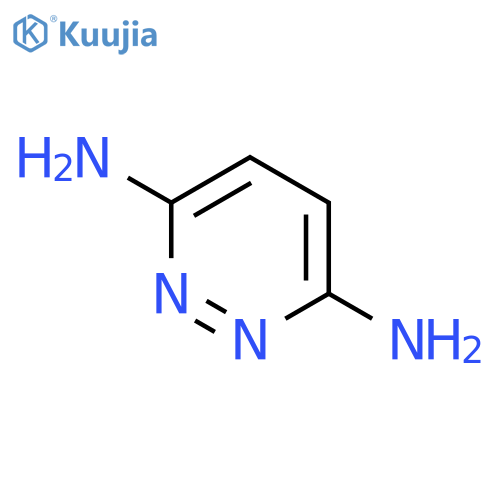

Pyridazine-3,6-diamine structure

商品名:Pyridazine-3,6-diamine

Pyridazine-3,6-diamine 化学的及び物理的性質

名前と識別子

-

- Pyridazine-3,6-diamine

- 3,6-Pyridazinediamine

- 3,6-Pyridazinediamine(9CI)

- 3,6-Diaminopyridazine

- RP18982

- ST2413717

- AB0025801

- W7335

- SCHEMBL1255843

- DTXSID90423365

- 61070-99-3

- CS-W018954

- SY101677

- GS-3761

- DB-072900

- EN300-216160

- SB73841

- MFCD05665950

- AC-27292

- J-511383

- AKOS006344508

-

- MDL: MFCD05665950

- インチ: 1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)

- InChIKey: DGGSOPZZJKIXQG-UHFFFAOYSA-N

- ほほえんだ: N1=C(C([H])=C([H])C(N([H])[H])=N1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 110.05900

- どういたいしつりょう: 110.059246208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 64.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 77.8

じっけんとくせい

- 密度みつど: 1.368

- ゆうかいてん: 226-228 ºC

- PSA: 77.82000

- LogP: 0.80340

Pyridazine-3,6-diamine セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Pyridazine-3,6-diamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridazine-3,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W018954-1g |

Pyridazine-3,6-diamine |

61070-99-3 | 1g |

$62.0 | 2022-04-27 | ||

| TRC | D415230-100mg |

3,6-Diaminopyridazine |

61070-99-3 | 100mg |

$64.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4503-250G |

pyridazine-3,6-diamine |

61070-99-3 | 95% | 250g |

¥ 24,750.00 | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ739-5g |

Pyridazine-3,6-diamine |

61070-99-3 | 98% | 5g |

1947.0CNY | 2021-08-05 | |

| Enamine | EN300-216160-5.0g |

pyridazine-3,6-diamine |

61070-99-3 | 5g |

$439.0 | 2023-06-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P54520-250mg |

Pyridazine-3,6-diamine |

61070-99-3 | 250mg |

¥206.0 | 2021-09-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4503-10G |

pyridazine-3,6-diamine |

61070-99-3 | 95% | 10g |

¥ 2,475.00 | 2023-03-31 | |

| abcr | AB436638-250 mg |

Pyridazine-3,6-diamine, 95%; . |

61070-99-3 | 95% | 250MG |

€96.90 | 2022-03-24 | |

| abcr | AB436638-1 g |

Pyridazine-3,6-diamine, 95%; . |

61070-99-3 | 95% | 1g |

€144.00 | 2023-07-18 | |

| Fluorochem | 093687-250mg |

3,6-Diaminopyridazine |

61070-99-3 | 95% | 250mg |

£28.00 | 2022-03-01 |

Pyridazine-3,6-diamine 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

61070-99-3 (Pyridazine-3,6-diamine) 関連製品

- 5469-70-5(pyridazin-3-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61070-99-3)Pyridazine-3,6-diamine

清らかである:99%/99%

はかる:5g/25g

価格 ($):163.0/571.0